3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-PHENETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-PHENETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(2-hydroxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione is 379.18959167 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Evaluation for Therapeutic Applications
Antiinflammatory Activity : A study synthesized analogs containing piperazine and evaluated their antiinflammatory activity using the carrageenan-induced rat paw oedema method. Compounds with pyrrolidine, phthalimide, and hydrazine showed potent antiinflammatory activity, indicating potential therapeutic applications in managing inflammation (Rajasekaran, Sivakumar, & Jayakar, 1999).
Pharmacological Effects : Another study focused on the synthesis and pharmacological evaluation of optically active compounds involving piperazine structures. These compounds showed significant antihypertensive effects on spontaneously hypertensive rats and inhibited [3H]nimodipine binding to rat cardiac membrane homogenate, highlighting their potential as antihypertensive agents (Ashimori et al., 1991).
Topical Drug Delivery : Research on novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery revealed that certain compounds enhanced skin permeation compared to naproxen. This study suggests the potential of piperazine derivatives in improving the delivery and efficacy of topical medications (Rautio et al., 2000).
Antimalarial Agents : Piperazine and pyrrolidine derivatives were synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum. The study identified compounds with significant inhibitory activity, indicating their potential as antimalarial agents (Mendoza et al., 2011).
Antidepressant Metabolism : A study investigating the metabolism of a novel antidepressant involving a piperazine structure identified several metabolites in human urine. Understanding the metabolic pathways of such compounds is crucial for developing safe and effective antidepressants (Hvenegaard et al., 2012).
Properties
IUPAC Name |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-20-9-5-4-8-18(20)23-12-14-24(15-13-23)19-16-21(27)25(22(19)28)11-10-17-6-2-1-3-7-17/h1-9,19,26H,10-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWMHUBGTALUMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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